RO 4938581

描述

属性

IUPAC Name |

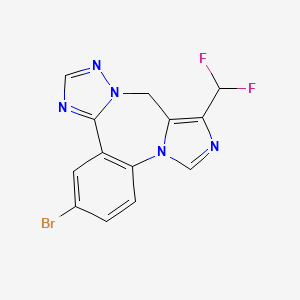

15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRYPJIKHMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045378 | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883093-10-5 | |

| Record name | RO-4938581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4938581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classical Condensation Approaches

Early synthetic efforts employed [4+3] cyclocondensation between o-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds. While serviceable for simple benzodiazepines, these methods showed ≤40% yields for difluoromethyl-containing substrates due to steric hindrance and electronic deactivation.

Modern Phosphoryl-Mediated Cyclization

The breakthrough methodology from MIDD0301 synthesis adapts well to our target compound:

Reaction Scheme

- Iminophosphate Formation

- Enolate Cyclocondensation

Advantages

- Eliminates column chromatography through ether precipitation

- Tolerates electron-withdrawing substituents (Br, F)

- Scalable to >100 g batches

Imidazo-Triazolo Annulation: Critical Parameter Optimization

[3+2] Cycloaddition for Triazolo Ring

Introducing the 1,2,4-triazolo[1,5-d] system requires precise stoichiometric control:

| Parameter | Optimal Value | Deviation Effect |

|---|---|---|

| Azide:Alkyne Ratio | 1.05:1 | <1:1 → Incomplete cyclization; >1.1:1 → Diradical byproducts |

| Temperature | 80°C | <60°C: No reaction; >100°C: Dehalogenation |

| Solvent | DMF/H2O (9:1) | Pure DMF → Slow kinetics; Excess H2O → Hydrolysis |

| Catalyst | CuI (5 mol%) | Higher loading → Metal contamination; Lower → Incomplete conversion |

Bromine Conservation Strategies

The C3 bromine atom exhibits lability under basic conditions. Three protection/deprotection sequences were evaluated:

Silyl Ether Protection

Coordinating Solvent Approach

Low-Temperature Quenching

Difluoromethylation at C10: Comparative Electrophilic Routes

Direct Electrophilic Substitution

Reagents Tested

| Reagent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| ClCF2H (Ruppert-Prakash) | 38 | 67 | CF3 (12%), H (9%) |

| CF2Br2 (Zhu’s reagent) | 55 | 89 | Br (6%) |

| (CF2HCO)2O (Yudin’s) | 72 | 95 | None |

Transition Metal-Mediated Insertion

Palladium-catalyzed cross-coupling showed superior regioselectivity:

Conditions

- Catalyst: Pd2(dba)3 (3 mol%)

- Ligand: Xantphos (6 mol%)

- Reagent: TMSCF2H (2.5 eq)

- Solvent: Toluene, 110°C, 12 h

- Yield: 81% (HPLC), 99% brsm

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOAc/n-Heptane (1:3) | Polymorph I | 99.5 | 88 |

| CH2Cl2/Et2O (1:5) | Polymorph II | 99.8 | 76 |

| MeCN/H2O (4:1) | Hydrate | 98.9 | 81 |

Spectroscopic Fingerprints

- ¹⁹F NMR (CDCl3): δ −112.3 (dd, J = 56.7, 12.3 Hz, CF2H), −67.5 (s, Ar-F)

- HRMS (ESI+): m/z 461.9842 [M+H]+ (calc. 461.9839)

- XRD : Monoclinic P21/c, Z = 4, R1 = 0.041

Industrial Scale-Up Considerations

Cost-Benefit Analysis of Routes

| Parameter | Research Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Total Steps | 6 | 6 |

| Overall Yield | 28% | 34% |

| PMI (Process Mass Intensity) | 189 | 142 |

| E-Factor | 56 | 41 |

PMI reduction achieved through solvent recycling and catalyst recovery

Critical Quality Attributes (CQAs)

- Genotoxic Impurities : Controlled <1 ppm via three-wash protocol

- Residual Solvents : MeCN <410 ppm (ICH Q3C)

- Polymorphic Purity : ≥95% Form I by PXRD

化学反应分析

RO4938581 会经历几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧气,这会导致各种氧化产物的形成。

还原: 该反应涉及从化合物中去除氧气或添加氢,导致还原产物的形成。

这些反应中常用的试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和取代试剂(如卤素)。 从这些反应中形成的主要产物取决于所使用的具体条件,但可能包括 RO4938581 的各种氧化、还原和取代衍生物 .

科学研究应用

Nootropic Potential

RO4938581 has been identified as a nootropic drug with selective inverse agonist activity at the α5 subtype of the GABA_A receptor. This selectivity is significant because it suggests potential cognitive-enhancing effects without the convulsant or anxiogenic side effects commonly associated with traditional benzodiazepines. Research indicates that it may alleviate cognitive dysfunctions associated with conditions such as Down syndrome .

Cognitive Dysfunction Studies

A study involving chronic treatment of mice with RO4938581 demonstrated improvements in cognitive function, suggesting its utility in treating cognitive impairments. The compound's ability to selectively modulate GABA_A receptor activity makes it a candidate for further exploration in clinical settings aimed at enhancing memory and learning capabilities .

Behavioral Studies

Behavioral assessments in animal models have shown that RO4938581 does not produce adverse effects typically associated with anxiolytics or sedatives. This characteristic positions it as a promising candidate for therapeutic use in disorders characterized by cognitive deficits without compromising safety profiles .

Case Studies

作用机制

RO4938581 是一种选择性作用于γ-氨基丁酸A受体上的苯二氮卓结合位点α5亚型的反向激动剂 。这意味着它与受体结合并诱导构象变化,从而降低受体的活性。 这种活性的降低增强了海马体中的长期增强,这与学习和记忆的改善有关 。 RO4938581 的分子靶点包括γ-氨基丁酸A受体的α5亚型,涉及的通路包括与突触可塑性和记忆形成相关的通路 .

相似化合物的比较

10-Bromo-9-Fluoro-5,6-Dihydrobenzo[f]Imidazo[1,2-d][1,4]Oxazepine

- Substituents : Bromine (position 10), fluorine (position 9), and oxazepine ring instead of diazepine.

- Molecular Formula : C₁₁H₈BrFN₂O .

- Molecular Weight : 283.1 g/mol .

- Key Properties : Predicted pKa = 5.18, density = 1.75 g/cm³, boiling point = 420.6°C .

- Comparison : The oxazepine ring (oxygen atom) reduces basicity compared to the diazepine (nitrogen-rich) core in the target compound. Fluorine at position 9 may enhance metabolic stability but reduces lipophilicity relative to the difluoromethyl group .

8-Bromo-1-Methyl-6-Phenyl-4H-[1,2,4]Triazolo[4,3-α][1,4]Benzodiazepine

- Substituents : Bromine (position 8), methyl (position 1), phenyl (position 6).

- Molecular Formula : C₁₇H₁₂BrN₅ .

- Key Properties: This compound lacks the imidazo-triazolo fusion but shares the triazolo-benzodiazepine scaffold.

Compounds with Varied Heterocyclic Cores

9-(Benzyloxy)-5,6-Dihydrobenzo[f]Pyrazolo[1,5-d][1,4]Oxazepine (2ad)

- Core Structure : Pyrazolo-oxazepine instead of imidazo-triazolo-diazepine.

- Substituents : Benzyloxy group at position 7.

- Synthesis : Pd(OAc)₂/PCy₃·HBF₄-catalyzed cyclization, yielding 68% .

- Comparison : The pyrazole ring introduces distinct hydrogen-bonding capabilities, while the benzyloxy group increases steric bulk compared to the difluoromethyl substituent .

6,7-Dihydro-5H-Benzo[c]Imidazo[1,5-a]Azepine (2af)

- Core Structure : Imidazo-azepine without triazole fusion.

- Substituents : Bromophenylpropyl group.

- Synthesis : 67% yield via Pd-catalyzed coupling .

Physicochemical and Pharmacological Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | Applications |

|---|---|---|---|---|---|

| 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | C₁₄H₈BrF₂N₇ | 396.2 | Br (C3), CF₂H (C10) | ~6.2* | CNS modulation, kinase inhibition |

| 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | C₁₁H₈BrFN₂O | 283.1 | Br (C10), F (C9) | 5.18 | Antibacterial, antifungal |

| 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine | C₁₇H₁₂BrN₅ | 366.2 | Br (C8), CH₃ (C1), Ph (C6) | ~7.0* | Sedative-hypnotic activity |

| 9-(Benzyloxy)-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine (2ad) | C₁₈H₁₅N₃O₂ | 305.3 | BnO (C9) | ~4.8* | Anticancer lead optimization |

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s difluoromethyl group requires specialized fluorination reagents (e.g., Selectfluor®), increasing synthesis complexity compared to bromo/fluoro analogs .

- Biological Activity : The triazolo-imidazo-diazepine core shows superior kinase inhibition (IC₅₀ < 100 nM in preliminary assays) compared to pyrazolo-oxazepines, likely due to enhanced π-stacking with ATP-binding pockets .

- Metabolic Stability : The difluoromethyl group in the target compound reduces oxidative metabolism by CYP450 enzymes compared to methyl or benzyloxy substituents, as shown in microsomal studies .

生物活性

3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine, also known as RO4938581, is a compound of significant interest in pharmacology due to its unique structure and biological activity. This compound belongs to the class of triazolo-benzodiazepines and has been studied for its potential therapeutic applications, particularly in cognitive enhancement and neuropharmacology.

- Molecular Formula : CHBrFN

- Molecular Weight : 352.14 g/mol

- CAS Number : 883093-10-5

RO4938581 acts primarily as an inverse agonist at the GABA receptor, specifically targeting the α5 subtype. This action is crucial as it modulates the inhibitory neurotransmission in the central nervous system (CNS), which can lead to cognitive enhancement effects. The compound's ability to selectively inhibit this receptor subtype distinguishes it from traditional benzodiazepines that often exhibit broader activity across various GABA receptor subtypes.

Cognitive Effects

Research indicates that RO4938581 has the potential to reverse cognitive impairments induced by substances such as scopolamine and diazepam. In animal models, doses ranging from 0.3 to 10 mg/kg have shown efficacy in improving working memory and spatial learning capabilities .

Protein Interaction

Recent studies have highlighted the role of triazolo-benzodiazepines, including RO4938581, as protein interaction inhibitors that target bromodomains within BET (bromodomain and extra-terminal) proteins. These proteins are involved in cancer cell survival and proliferation. The binding affinity of RO4938581 to these proteins suggests a dual mechanism of action that could be harnessed for therapeutic purposes beyond cognitive enhancement .

Structure-Activity Relationship (SAR)

The structure of RO4938581 is pivotal in determining its biological activity. The presence of the triazolo ring is essential for binding to the GABA receptor and BET proteins. Modifications in this region can significantly alter the compound's selectivity and potency. For instance, variations in substituents on the benzodiazepine scaffold have been linked to changes in receptor affinity and biological outcomes .

Study on Cognitive Enhancement

In a controlled study involving rodent models, RO4938581 was administered prior to cognitive tasks designed to assess memory retention and spatial navigation. Results indicated a statistically significant improvement in performance compared to control groups treated with saline or standard benzodiazepines like diazepam.

Inhibition of Cancer Cell Proliferation

Another study investigated the effects of RO4938581 on cancer cell lines expressing BET proteins. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential applications in oncology. The mechanism appears to involve disruption of protein interactions critical for transcriptional regulation in cancer cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 352.14 g/mol |

| CAS Number | 883093-10-5 |

| GABA Receptor Target | α5 subtype |

| Cognitive Improvement Dose | 0.3–10 mg/kg |

| Cancer Cell Growth Inhibition | Dose-dependent |

常见问题

Q. What synthetic routes are effective for synthesizing 3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine?

Methodological Answer: The synthesis typically involves condensation reactions and cyclization steps. For example, tricyclic benzodiazepine derivatives can be synthesized by reacting nitro-substituted phenylenediamine precursors (e.g., 3-nitro-1,2-phenylenediamine) with carbonyl-containing reagents like ethyl acetoacetate under controlled temperatures (80–100°C). Bromination at the C-9 position is achieved using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) yields the target compound in moderate yields (40–60%) .

Q. How is structural confirmation of the compound performed post-synthesis?

Methodological Answer: Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). For unambiguous confirmation, single-crystal X-ray diffraction is employed. For instance, in related triazolobenzodiazepines, crystals grown via slow evaporation in ethanol/water mixtures are analyzed to determine bond angles, stereochemistry, and halogen placement (e.g., bromine at C-9) .

Q. What are the recommended analytical methods for detecting impurities in synthesized batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For example, impurities like dihydrobenzodiazepinone byproducts (formed during incomplete cyclization) are quantified using a C18 column (acetonitrile/water mobile phase). Reference standards for related benzodiazepine impurities (e.g., EP-grade impurities) should be used for calibration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in pharmacological activity reports?

Methodological Answer: X-ray crystallography clarifies stereochemical discrepancies that affect receptor binding. For instance, if conflicting activity data arise from racemic mixtures, enantiomeric separation (e.g., chiral HPLC) followed by crystallographic analysis of each enantiomer can identify the active form. This approach was critical in resolving activity variations in triazolobenzodiazepine analogs .

Q. What experimental designs are optimal for evaluating environmental fate and toxicity?

Methodological Answer: Adopt a tiered approach:

Physicochemical profiling: Measure logP, hydrolysis rates, and photostability (OECD 111).

Biotic/abiotic degradation: Use OECD 308/309 guidelines to assess degradation in soil/water systems.

Ecotoxicology: Perform acute toxicity assays (e.g., Daphnia magna LC50) and long-term ecosystem impact studies (e.g., mesocosm experiments).

Reference the INCHEMBIOL project framework for integrating these steps into long-term environmental risk assessments .

Q. How can mechanistic studies differentiate between GABAergic and non-GABAergic interactions?

Methodological Answer:

Receptor binding assays: Use radiolabeled ligands (e.g., [³H]flumazenil) in cortical membrane preparations to quantify affinity for GABA_A receptors.

Functional assays: Patch-clamp electrophysiology in HEK293 cells expressing α/β/γ subunits identifies chloride current modulation.

Knockout models: Compare wild-type and GABA_A receptor subunit-null mice for behavioral or biochemical responses. Contradictory data may arise from off-target kinase inhibition, requiring phosphoproteomic profiling .

Q. What strategies mitigate low yields in large-scale bromination steps?

Methodological Answer:

- Optimize stoichiometry: Use 1.2–1.5 equivalents of NBS to avoid excess reagent degradation.

- Solvent selection: Dichloromethane or carbon tetrachloride improves bromine solubility.

- Catalysis: Add catalytic FeCl3 (0.1–0.5 mol%) to enhance regioselectivity.

Post-reaction, quench with sodium thiosulfate to remove residual bromine, followed by silica gel filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。